Buddlejasaponin IV
Overview
Description
Buddlejasaponin IV is a natural product found in Clinopodium gracile, Clinopodium micranthum, and other organisms . It has been studied for its potential anti-inflammatory and anti-cancer properties .
Synthesis Analysis
Buddlejasaponin IV is an oleanane-type triterpene saponin that was isolated from the aerial parts of Buddleja japonica HEMSL . The structure of Buddlejasaponin IV was elucidated based on chemical and spectroscopic studies .Molecular Structure Analysis
The molecular formula of Buddlejasaponin IV is C48H78O18 . Its molecular weight is 943.1 g/mol . The structure of Buddlejasaponin IV was determined using various spectroscopic techniques .Chemical Reactions Analysis
Buddlejasaponin IV has been studied for its potential to induce apoptosis in cancer cells . It has also been found to inhibit the production of NO, PGE2, and TNF-α, which are involved in inflammation .Scientific Research Applications
Application 1: Cancer Research
- Specific Scientific Field: Oncology, specifically colorectal cancer research .
- Summary of the Application: Buddlejasaponin IV (BS-IV) has been studied for its potential chemopreventive activity in colorectal cancer. It has been found to induce apoptotic cell death in HT-29 human colorectal cancer cells .
- Methods of Application or Experimental Procedures: In the study, HT-29 cells were treated with varying concentrations of BS-IV . The researchers then conducted a series of assays to measure cell viability, DNA fragmentation, caspase-3 activity, anoikis, cell adhesion, and flow cytometry .
- Results or Outcomes: Treatment with BS-IV significantly reduced cell viability and caused DNA fragmentation in HT-29 cells . It increased the ratio of Bax to Bcl-2 by significantly inhibiting Bcl-2 expression levels . BS-IV also reduced expression levels of procaspase-9, procaspase-3, and full-length poly (ADP-ribose) polymerase (PARP), and increased cleaved PARP and nonsteroidal anti-inflammatory drug activated gene-1 expression levels and caspase-3 activity . Furthermore, BS-IV inhibited the lung metastasis of colon cancer cells .
Application 2: Traditional Medicine
- Specific Scientific Field: Ethnopharmacology .
- Summary of the Application: Plants from the Buddleja genus, which contain Buddlejasaponin IV, have been used traditionally for a variety of health benefits . These include healing wounds, treating liver diseases, bronchial complaints, and preventing several other diseases .
- Methods of Application or Experimental Procedures: The specific methods of application vary depending on the traditional use. They could involve preparing extracts from the plants, making infusions or decoctions, or applying the plant material directly to the skin .
- Results or Outcomes: While these traditional uses are well-documented, scientific studies are needed to confirm the efficacy and safety of these treatments .
Application 3: Antimicrobial Activity
- Specific Scientific Field: Microbiology .
- Summary of the Application: Buddleja species have been reported to exhibit antimicrobial activities . This suggests that Buddlejasaponin IV could potentially be used in the development of new antimicrobial agents .
- Methods of Application or Experimental Procedures: This would involve testing the compound against various types of bacteria and fungi in a laboratory setting .
- Results or Outcomes: The specific outcomes would depend on the results of these tests .
Application 4: Antispasmodic Activity
- Specific Scientific Field: Pharmacology .
- Summary of the Application: Buddleja species, which contain Buddlejasaponin IV, have been reported to exhibit antispasmodic activities . This suggests that Buddlejasaponin IV could potentially be used in the development of new antispasmodic agents .
- Methods of Application or Experimental Procedures: This would involve testing the compound against various types of spasms in a laboratory setting .
- Results or Outcomes: The specific outcomes would depend on the results of these tests .
Application 5: Treatment of Liver Diseases
- Specific Scientific Field: Hepatology .
- Summary of the Application: Plants from the Buddleja genus, which contain Buddlejasaponin IV, have been used traditionally for the treatment of liver diseases .
- Methods of Application or Experimental Procedures: The specific methods of application vary depending on the traditional use. They could involve preparing extracts from the plants, making infusions or decoctions, or applying the plant material directly to the skin .
- Results or Outcomes: While these traditional uses are well-documented, scientific studies are needed to confirm the efficacy and safety of these treatments .
Safety And Hazards
According to the safety data sheet, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye when handling Buddlejasaponin IV . Use of personal protective equipment and chemical impermeable gloves is advised . In case of accidental release, it is recommended to avoid letting the chemical enter drains and to collect and arrange for proper disposal .
properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-5-hydroxy-2-[[(1S,2S,4S,5R,8R,9R,10S,13S,14R,17S,18R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H78O18/c1-22-30(53)37(65-39-35(58)33(56)31(54)23(18-49)62-39)38(66-40-36(59)34(57)32(55)24(19-50)63-40)41(61-22)64-29-10-11-43(4)25(44(29,5)20-51)8-12-45(6)26(43)9-13-48-27-16-42(2,3)14-15-47(27,21-60-48)28(52)17-46(45,48)7/h9,13,22-41,49-59H,8,10-12,14-21H2,1-7H3/t22-,23-,24-,25-,26-,27-,28+,29+,30+,31-,32-,33+,34+,35-,36-,37+,38-,39+,40+,41+,43+,44+,45-,46+,47-,48+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJDRINEGANBIK-ARKKLDSOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC56C4(CC(C7(C5CC(CC7)(C)C)CO6)O)C)C)C)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4([C@@H]3C=C[C@@]56[C@]4(C[C@@H]([C@@]7([C@H]5CC(CC7)(C)C)CO6)O)C)C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H78O18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901315819 | |
Record name | Buddlejasaponin IV | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901315819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
943.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Buddlejasaponin IV | |
CAS RN |
139523-30-1 | |
Record name | Buddlejasaponin IV | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=139523-30-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Buddlejasaponin IV | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139523301 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Buddlejasaponin IV | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901315819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BUDDLEJASAPONIN IV | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HZ7J643R5F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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